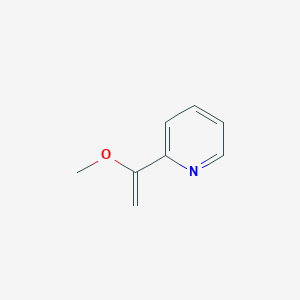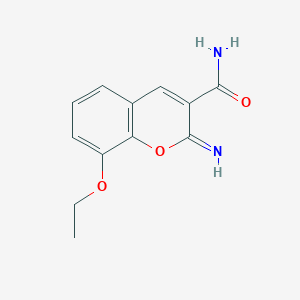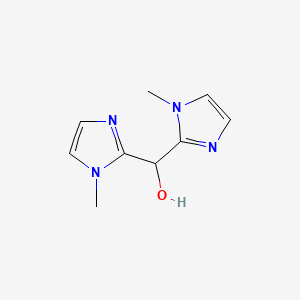
Palladium 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀O₄Pd. It is a palladium salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various chemical reactions. This compound is soluble in organic solvents and is known for its applications in catalysis, particularly in the fields of oxidation, hydrogenation, and polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladium 2-ethylhexanoate can be synthesized through the reaction of palladium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol solvent. The reaction typically involves the use of an electrolyzer, where the metal is introduced as an anode, and an ion exchange membrane divides the anode and cathode compartments .
Industrial Production Methods: In industrial settings, this compound is produced by reacting palladium chloride with 2-ethylhexanoic acid in an organic solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Palladium 2-ethylhexanoate is involved in various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent, and the reactions are conducted under high pressure.
Substitution: Organometallic nucleophiles such as boronic acids, stannanes, and silanes are used in the presence of this compound as a catalyst.
Major Products:
Oxidation: Produces oxidized organic compounds such as alcohols, ketones, and aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various carbon-carbon bonded compounds, including biaryl compounds and styrenes.
Applications De Recherche Scientifique
Palladium 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism of action of palladium 2-ethylhexanoate involves several steps:
Oxidative Addition: The palladium catalyst inserts into a carbon-halogen bond, forming a palladium complex.
Transmetallation: The organometallic nucleophile transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Palladium Acetate: Another palladium-based catalyst used in similar reactions.
Palladium Chloride: Commonly used in catalysis and has similar applications.
Palladium Acetylacetonate: Used in various catalytic processes.
Uniqueness: Palladium 2-ethylhexanoate is unique due to its solubility in organic solvents and its effectiveness in catalyzing a wide range of reactions. Its ability to facilitate carbon-carbon bond formation makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
67816-11-9 |
|---|---|
Formule moléculaire |
C8H16O2Pd |
Poids moléculaire |
250.63 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;palladium |
InChI |
InChI=1S/C8H16O2.Pd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
YECJWVLYIVXIDT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pd+2] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Pd] |
Key on ui other cas no. |
67816-11-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)












